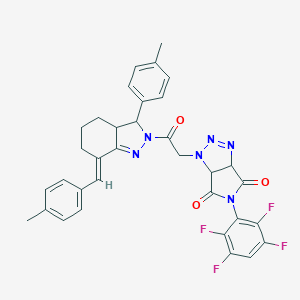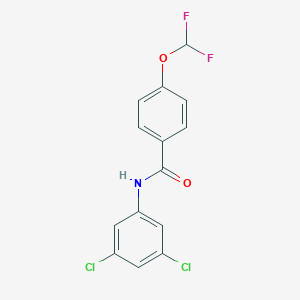
ione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ione is a chemical compound known for its unique properties and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ione typically involves specific reaction conditions and reagents. One common method is through the reaction of certain precursors under controlled conditions to yield the desired compound. The exact synthetic route can vary depending on the desired purity and yield of the final product.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical processes. These processes are designed to maximize efficiency and yield while maintaining the quality of the compound. Techniques such as solvent extraction, distillation, and crystallization are commonly employed in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: Ione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used For instance, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions can produce reduced forms of the compound
Scientific Research Applications
Ione has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a building block for synthesizing more complex molecules. In biology, this compound is studied for its potential role in cellular processes and its interactions with biological molecules. In medicine, it is explored for its therapeutic potential, including its use in drug development and as a diagnostic tool. In industry, this compound is utilized in the production of various materials and chemicals, highlighting its versatility and importance.
Mechanism of Action
The mechanism of action of ione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal chemistry, this compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. Understanding the molecular targets and pathways involved is crucial for optimizing the compound’s applications and developing new uses.
Comparison with Similar Compounds
Similar Compounds: Ione can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include other chemical entities with comparable structures or properties.
Highlighting Uniqueness: What sets this compound apart from similar compounds is its specific combination of properties and applications. Its versatility in undergoing various chemical reactions, its wide range of scientific research applications, and its unique mechanism of action make it a valuable compound in multiple fields.
Properties
Molecular Formula |
C34H28F4N6O3 |
|---|---|
Molecular Weight |
644.6g/mol |
IUPAC Name |
3-[2-[(7E)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(2,3,5,6-tetrafluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
InChI |
InChI=1S/C34H28F4N6O3/c1-17-6-10-19(11-7-17)14-21-4-3-5-22-28(21)40-44(30(22)20-12-8-18(2)9-13-20)25(45)16-42-32-29(39-41-42)33(46)43(34(32)47)31-26(37)23(35)15-24(36)27(31)38/h6-15,22,29-30,32H,3-5,16H2,1-2H3/b21-14+ |
InChI Key |
UQJSJPUSMCIRBI-KGENOOAVSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=C(C(=CC(=C7F)F)F)F)N=N5 |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/2\CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=C(C(=CC(=C7F)F)F)F)N=N5 |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2CCCC3C2=NN(C3C4=CC=C(C=C4)C)C(=O)CN5C6C(C(=O)N(C6=O)C7=C(C(=CC(=C7F)F)F)F)N=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12-(3-chloro-4-fluorophenyl)-6-(difluoromethyl)-4-methyl-9-thia-1,7,12-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-2(10),3(8),4,6,14,16,18-heptaene-11,20-dione](/img/structure/B456358.png)
![4-iodo-N-[1-(4-isopropylphenyl)propyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456360.png)
![N-(3-cyano-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456363.png)
![N-(3-chlorophenyl)-2-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}hydrazinecarbothioamide](/img/structure/B456365.png)
![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[2-fluoro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B456366.png)

![Ethyl 2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B456369.png)
![methyl 2-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B456370.png)
![4-ethyl-5-[2-(4-isopropylphenyl)-6-methyl-4-quinolinyl]-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B456371.png)
![5-(4-CHLOROPHENYL)-2-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-7-METHYL-3-OXO-N-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXAMIDE](/img/structure/B456372.png)
![3-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-N~1~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]BENZAMIDE](/img/structure/B456373.png)
![4-iodo-1-methyl-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B456375.png)
![5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B456376.png)
![2-({3-[(2-Chlorophenoxy)methyl]-4-methoxybenzoyl}amino)-5-isopropyl-3-thiophenecarboxamide](/img/structure/B456377.png)
